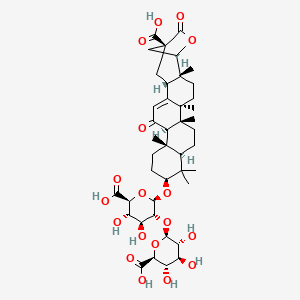

Uralsaponin D

Description

Properties

IUPAC Name |

(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-11-[(2R,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H58O18/c1-37(2)19-7-10-41(6)30(18(43)13-16-17-14-42(35(53)54)15-21(57-36(42)55)38(17,3)11-12-40(16,41)5)39(19,4)9-8-20(37)56-34-29(25(47)24(46)28(59-34)32(51)52)60-33-26(48)22(44)23(45)27(58-33)31(49)50/h13,17,19-30,33-34,44-48H,7-12,14-15H2,1-6H3,(H,49,50)(H,51,52)(H,53,54)/t17-,19-,20-,21+,22-,23-,24-,25-,26+,27-,28-,29+,30+,33-,34+,38+,39-,40+,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJRJJRSKZLTFQ-AEZYHTSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC8(CC7OC8=O)C(=O)O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C(=O)O)C)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Uralsaponin D: A Technical Guide to Its Natural Source and Isolation from Glycyrrhiza uralensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uralsaponin D is a triterpenoid saponin found in the roots of Glycyrrhiza uralensis, a plant species commonly known as Chinese licorice. Triterpenoid saponins from Glycyrrhiza species are of significant interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1] This technical guide provides an in-depth overview of the natural sourcing of this compound and outlines a comprehensive, albeit inferred, protocol for its isolation and purification from Glycyrrhiza uralensis. Due to the limited availability of a specific, detailed isolation protocol for this compound in the current literature, this guide combines established methodologies for the separation of similar triterpenoid saponins from the same plant source.

Natural Source: Glycyrrhiza uralensis

Glycyrrhiza uralensis Fisch. is a perennial plant belonging to the Fabaceae family. It is native to Asia and is widely cultivated for its roots, which are a staple in traditional Chinese medicine. The roots of G. uralensis are rich in a variety of bioactive compounds, most notably triterpenoid saponins and flavonoids. This compound is one of numerous oleanane-type triterpenoid saponins that have been identified and isolated from this plant.[2]

Isolation and Purification of this compound

Experimental Workflow

The overall workflow for the isolation of this compound from Glycyrrhiza uralensis root material can be visualized as a multi-step process involving extraction, fractionation, and chromatographic purification.

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

1. Preparation of Plant Material:

-

Dried roots of Glycyrrhiza uralensis are pulverized into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered root material is extracted with an organic solvent. A common method involves reflux extraction with 70-95% ethanol or methanol.[3] The extraction is typically repeated multiple times to ensure a comprehensive extraction of the target compounds.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Triterpenoid saponins are typically enriched in the n-butanol fraction.

-

Alternatively, the crude extract can be subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol in water. The saponin-rich fractions are then collected.

4. Chromatographic Purification:

-

The saponin-rich fraction is further purified using a combination of chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (prep-HPLC) is an effective strategy for the separation of individual saponins.[5]

-

HSCCC: A two-phase solvent system, such as ethyl acetate-n-butanol-water, is used to perform the initial separation of the saponin mixture.[3] The fractions containing this compound are collected based on analytical HPLC monitoring.

-

Preparative RP-HPLC: The enriched fractions from HSCCC are subjected to preparative reversed-phase HPLC on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is typically employed to achieve the final purification of this compound.

-

5. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).

Quantitative Data

Specific quantitative data for the isolation of this compound, such as yield and purity from a given amount of starting material, are not available in the reviewed literature. However, for other triterpenoid saponins isolated from G. uralensis using similar methods, yields can range from milligrams to several hundred milligrams from a few kilograms of dried roots, with purities typically exceeding 95% as determined by HPLC.[3]

| Parameter | Typical Range for Triterpenoid Saponins from G. uralensis |

| Starting Material | 1-5 kg of dried roots |

| Extraction Solvent | 70-95% Ethanol or Methanol |

| Purification Methods | HSCCC, Preparative RP-HPLC |

| Final Yield | mg to hundreds of mg scale |

| Purity | >95% (by HPLC) |

Biological Activity and Signaling Pathways

The specific biological activities and associated signaling pathways of this compound have not been extensively studied. However, triterpenoid saponins as a class are known to possess a wide range of pharmacological effects, including cytotoxic activity against various cancer cell lines.[1]

The cytotoxic effects of some saponins are thought to be mediated through the induction of apoptosis. While the precise mechanism for this compound is unknown, a plausible signaling pathway leading to apoptosis is depicted below. This is a generalized pathway and requires experimental validation for this compound.

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

Conclusion

This compound is a naturally occurring triterpenoid saponin present in the roots of Glycyrrhiza uralensis. While a dedicated, detailed protocol for its isolation is not currently published, established methods for the separation of similar compounds from this plant provide a clear and effective path for its purification. The combination of solvent extraction, fractionation, and multi-step chromatography, particularly HSCCC and preparative RP-HPLC, is a viable strategy. The lack of specific data on the biological activities and signaling pathways of this compound highlights a gap in the current research and presents an opportunity for future investigations into the pharmacological potential of this natural product.

References

- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous separation of triterpenoid saponins and flavonoid glycosides from the roots of Glycyrrhiza uralensis Fisch by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Core Mechanism of Uralsaponin D in Attenuating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uralsaponin D, a triterpenoid saponin also known as Akebia saponin D (ASD), is a bioactive compound isolated from Dipsacus asper. It has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory effects. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the involved signaling pathways. The primary mechanisms of action involve the modulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades, as well as the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Emerging evidence also points towards a potential role in the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound in inflammatory diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory activities. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. This guide delineates the current understanding of how this compound modulates key inflammatory signaling pathways at the molecular level.

Quantitative Effects of this compound on Inflammatory Mediators

This compound has been shown to inhibit the production of several key pro-inflammatory mediators in a dose-dependent manner. The following tables summarize the quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-stimulated RAW264.7 Macrophages

| Inflammatory Mediator | Concentration of this compound (ASD) | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | 5 µM | Significant reduction | [1] |

| 10 µM | Further significant reduction | [1] | |

| 20 µM | Strongest reduction | [1] | |

| Prostaglandin E2 (PGE2) | 5 µM | Significant reduction | [1] |

| 10 µM | Further significant reduction | [1] | |

| 20 µM | Strongest reduction | [1] | |

| Tumor Necrosis Factor-α (TNF-α) (mRNA) | 20 µM | Significant downregulation | [1] |

| Interleukin-6 (IL-6) (mRNA) | 20 µM | Significant downregulation | [1] |

| Inducible Nitric Oxide Synthase (iNOS) (protein) | 5, 10, 20 µM | Dose-dependent reduction | [1] |

| Cyclooxygenase-2 (COX-2) (protein) | Not specified | Inhibition of expression | [2] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Dosage of this compound (ASD) | Effect | Reference |

| Carrageenan-induced paw edema in rats | Not specified | Attenuation of edema | [3] |

| Xylene-induced ear swelling in mice | Not specified | Inhibition of swelling | [3] |

| Acetic acid-induced vascular permeability in mice | Not specified | Decreased permeability | [3] |

| Amyloid β-induced cognitive deficits and neuroinflammation in rats | 30, 90, 270 mg/kg (oral gavage) | Improved cognitive function and inhibited glial cell activation and expression of TNF-α, IL-1β, and COX-2 | [2] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting multiple intracellular signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB kinase (IKK) and prevent the subsequent phosphorylation and degradation of IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB target genes such as iNOS, COX-2, TNF-α, and IL-6.[2][4]

Figure 1: Inhibition of the NF-κB Pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. The phosphorylation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators. Studies have indicated that this compound can inhibit the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby downregulating the inflammatory cascade.[5]

Figure 2: Modulation of the MAPK Pathway by this compound.

Attenuation of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for cytokine signaling. Upon cytokine binding to its receptor, associated Janus kinases (JAKs) are activated, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. This compound has been found to inhibit the IL-6-induced phosphorylation of STAT3, a key transcription factor in inflammation.[1] By downregulating the STAT3 pathway, this compound can reduce the expression of inflammatory genes.

Figure 3: Attenuation of the JAK-STAT Pathway by this compound.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1).[1] By activating the Nrf2 pathway, this compound enhances the cellular defense against oxidative stress, which is a key component of inflammation.

Figure 4: Activation of the Nrf2 Pathway by this compound.

Potential Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation. While direct studies on this compound and the NLRP3 inflammasome are limited, numerous other saponins have been identified as potent inhibitors of this pathway.[6] The proposed mechanism involves the suppression of NLRP3 inflammasome assembly and subsequent caspase-1 activation, leading to reduced secretion of mature IL-1β. This represents a promising area for future research into the anti-inflammatory actions of this compound.

Figure 5: Potential Inhibition of the NLRP3 Inflammasome by this compound.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are typically pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a defined duration (e.g., 24 hours).[1]

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell viability by measuring the metabolic activity of mitochondria.

-

Procedure:

-

Seed cells in a 96-well plate and treat with this compound.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Nitric Oxide (NO) Assay (Griess Test)

-

Principle: The Griess test measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix the supernatant with Griess reagent A and Griess reagent B.

-

Incubate for a short period at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: ELISA is used to quantify the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance and quantify the cytokine concentration using a standard curve.

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Principle: Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p-ERK, iNOS).

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using a chemiluminescent substrate.

-

Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression

-

Principle: RT-qPCR is used to measure the relative expression levels of specific genes.

-

Procedure:

-

Isolate total RNA from the treated cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qPCR using specific primers for the target genes (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH).

-

Analyze the data to determine the relative fold change in gene expression.

-

NLRP3 Inflammasome Activation Assay

-

Principle: This assay typically involves a two-step process to activate the NLRP3 inflammasome in macrophages.

-

Procedure:

-

Priming (Signal 1): Treat macrophages (e.g., bone marrow-derived macrophages) with LPS to upregulate the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): Stimulate the primed cells with an NLRP3 activator such as ATP or nigericin.

-

Inhibition: Pre-treat the cells with this compound before the activation step.

-

Readout: Measure the levels of mature IL-1β in the supernatant by ELISA and assess caspase-1 activation by Western blot for the cleaved p20 subunit.

-

Conclusion and Future Directions

This compound demonstrates a multi-pronged anti-inflammatory mechanism of action by inhibiting the NF-κB, MAPK, and JAK-STAT signaling pathways, and by activating the Nrf2 antioxidant pathway. The collective evidence strongly supports its potential as a therapeutic candidate for a variety of inflammatory conditions. Future research should focus on elucidating the direct interaction of this compound with its molecular targets and further investigating its role in modulating the NLRP3 inflammasome. In vivo studies in various disease models are also warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Akebia Saponin D Inhibits the Inflammatory Reaction by Inhibiting the IL-6-STAT3-DNMT3b Axis and Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primo.lclark.edu [primo.lclark.edu]

- 3. Akebia Saponin D Inhibits the Inflammatory Reaction by Inhibiting the IL-6-STAT3-DNMT3b Axis and Activating the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 6. Saponins as potential novel NLRP3 inflammasome inhibitors for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Double-Edged Sword: A Technical Guide to the Biological Activity of Saikosaponin D on Liver Cells

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Saikosaponin D (SSd), a major active triterpenoid saponin derived from the root of Bupleurum falcatum (Radix Bupleuri), has been a cornerstone of traditional medicine for treating liver ailments for centuries.[1][2] Modern pharmacological research has begun to elucidate the complex, often dualistic, biological activities of this compound on liver cells. SSd demonstrates significant potential as an anti-cancer, anti-fibrotic, and hepatoprotective agent, yet it also exhibits hepatotoxicity at higher concentrations.[2][3] This guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the interaction of Saikosaponin D with both cancerous and non-cancerous liver cells, aimed at professionals in the field of drug discovery and development.

Biological Activities and Quantitative Effects

Saikosaponin D exerts a range of effects on liver cells, primarily centered around the induction of apoptosis in cancer cells, inhibition of liver fibrosis, and modulation of inflammatory pathways. These activities are highly dose-dependent.

Anti-Cancer Activity in Hepatocellular Carcinoma (HCC)

SSd has been shown to inhibit the proliferation of liver cancer cells and induce apoptosis through multiple signaling pathways.[1] Its efficacy is observed in a dose- and time-dependent manner across various HCC cell lines.[1] A key mechanism is the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial pathway of apoptosis.[1][4][5]

Anti-Fibrotic Effects

In the context of liver fibrosis, a condition characterized by excessive accumulation of extracellular matrix, SSd shows protective effects.[6] It has been found to inhibit the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for collagen production during liver injury.[6][7] This is achieved by modulating inflammatory and autophagy-related pathways.[7]

Hepatotoxicity

Conversely, studies on normal human hepatocyte cell lines, such as LO2, have revealed that SSd can induce mitochondrial apoptosis, suggesting a potential for hepatotoxicity.[2] This underscores the importance of the therapeutic window for any potential clinical applications. The cytotoxic effect on normal liver cells appears to be mediated by the disruption of the platelet-derived growth factor-β receptor (PDGF-βR)/p38 pathway.[2]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data from various studies on the effects of Saikosaponin D on liver cells.

Table 1: Anti-proliferative and Pro-apoptotic Effects of Saikosaponin D on Liver Cancer Cells

| Cell Line | Treatment | Concentration | Effect | Reference |

| SMMC-7721 | SSd + Radiation | Not Specified | Apoptosis Rate: 34.20 ± 1.10% | [8] |

| MHCC-97L | SSd + Radiation | Not Specified | Apoptosis Rate: 26.45 ± 1.15% | [8] |

| SMMC-7721 | SSd | 2.5 - 15 µg/ml | Significant, dose-dependent increase in apoptosis | [1] |

| HepG2 | SSd | 2.5 - 15 µg/ml | Significant, dose-dependent increase in apoptosis | [1] |

| SMMC-7721 | SSd | Not Specified | Increased Bax/Bcl-2 ratio | [4] |

| HepG2 | SSd | Not Specified | Increased Bax/Bcl-2 ratio | [3][9] |

Table 2: Hepatotoxic Effects of Saikosaponin D

| Cell Line | Parameter | Value | Effect | Reference |

| LO2 (Human Hepatocyte) | IC₅₀ | 2.14 µM | Concentration-dependent inhibition of cell activity | [2] |

| HL-7702 (Human Hepatocyte) | SSd Treatment | 0.5, 1, or 2 µmol/l | Attenuated CCl₄-induced inhibition of cell viability and reversed increases in MDA, AST, and ALT levels | [10] |

Key Signaling Pathways

Saikosaponin D modulates several critical signaling pathways in liver cells to exert its biological effects.

Regulation of Apoptosis and Autophagy in HCC

In liver cancer cells, SSd enhances apoptosis and autophagy, particularly in combination with radiotherapy.[8] It achieves this by inhibiting the phosphorylation of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and survival.[8] This inhibition leads to the upregulation of autophagy-related proteins like LC3-II and Beclin-1 and pro-apoptotic proteins such as cleaved caspase-3.[8]

Suppression of COX-2 in Liver Cancer

SSd controls liver cancer proliferation by suppressing the expression of Cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and carcinogenesis.[1][5] This suppression is mediated through the inhibition of the p-STAT3/C/EBPβ signaling pathway.[1] By reducing the levels of phosphorylated STAT3, SSd prevents the downstream activation of C/EBPβ and subsequent transcription of the COX-2 gene.[3][9]

Alleviation of Liver Fibrosis

SSd alleviates liver fibrosis through at least two distinct pathways. Firstly, it activates the Estrogen Receptor β (ERβ), which in turn negatively regulates the ROS/NLRP3 inflammasome, reducing inflammation and fibrogenesis.[6][7] Secondly, it modulates the GPER1/autophagy signaling pathway, which also contributes to the reduction of fibrotic markers.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of Saikosaponin D on liver cells.

General Experimental Workflow

The typical workflow for in vitro studies involves cell culture, treatment with Saikosaponin D, and subsequent analysis using various assays to measure biological endpoints like cell viability, apoptosis, and protein expression.

Cell Culture and Treatment

-

Cell Lines: Human hepatocellular carcinoma cell lines (e.g., HepG2, SMMC-7721, MHCC-97L) and normal human liver cell lines (e.g., LO2, HL-7702) are commonly used.[1][8][10] Hepatic stellate cell lines like LX-2 are used for fibrosis studies.[6]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Saikosaponin D (dissolved in DMSO) is added to the culture medium at various concentrations (e.g., 0.5 µM to 15 µg/ml) for specified time intervals (e.g., 24, 48, 72 hours).[1][10]

Cell Proliferation/Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere.[1]

-

Treat cells with different concentrations of SSd for desired time periods.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[11]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Culture and treat cells with SSd as described.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells using a flow cytometer. The percentages of apoptotic cells are then quantified.[1]

-

Western Blot Analysis

-

Principle: Detects and quantifies specific proteins in a sample.

-

Protocol:

-

Treat cells with SSd and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-STAT3, COX-2, LC3-II) overnight at 4°C.[4][12]

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an ECL chemiluminescence detection system. Densitometry analysis is used for quantification relative to a loading control like β-actin.[12]

-

Conclusion and Future Perspectives

Saikosaponin D presents a compelling profile as a modulator of liver cell biology. Its ability to selectively induce apoptosis in cancer cells and combat fibrotic processes highlights its therapeutic potential.[6][9] However, the observed hepatotoxicity at higher concentrations necessitates careful dose-finding studies and potentially the development of targeted delivery systems to maximize efficacy while minimizing side effects.[2]

Future research should focus on in vivo studies to validate these in vitro findings, exploring the pharmacokinetics and pharmacodynamics of SSd in animal models of liver cancer and fibrosis. Further elucidation of the complex interplay between the various signaling pathways it modulates will be critical for its successful translation into a clinical candidate for liver diseases. The data presented in this guide serves as a foundational resource for scientists and researchers dedicated to advancing this promising natural compound from the laboratory to the clinic.

References

- 1. frontiersin.org [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemotherapeutic Potential of Saikosaponin D: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Saikosaponin-d Suppresses COX2 Through p-STAT3/C/EBPβ Signaling Pathway in Liver Cancer: A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Saikosaponin-d increases radiation-induced apoptosis of hepatoma cells by promoting autophagy via inhibiting mTOR phosphorylation [medsci.org]

- 9. mdpi.com [mdpi.com]

- 10. Saikosaponin‑d alleviates carbon‑tetrachloride induced acute hepatocellular injury by inhibiting oxidative stress and NLRP3 inflammasome activation in the HL‑7702 cell line [pubmed.ncbi.nlm.nih.gov]

- 11. Saikosaponin-b2 Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Pharmacological Landscape of Saponins: A Proxy for Understanding Uralsaponin D

Disclaimer: As of November 2025, a comprehensive literature review reveals a significant lack of specific pharmacological data for Uralsaponin D. The following in-depth technical guide, therefore, utilizes data from structurally similar and well-researched saponins, primarily Akebia saponin D and Platycodin D, to provide a potential framework for understanding the pharmacological properties that this compound may possess. This information should be considered illustrative and not directly representative of this compound's bioactivity. All data, protocols, and pathways described herein are based on studies of these surrogate compounds.

Introduction to Saponins and their Therapeutic Potential

Saponins are a diverse group of naturally occurring glycosides found in a wide variety of plants.[1] They are characterized by their complex structures, typically consisting of a steroid or triterpenoid aglycone linked to one or more sugar chains. These compounds have garnered significant attention in pharmacological research due to their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] While specific data on this compound is currently unavailable, the study of other saponins provides a valuable window into the potential therapeutic applications of this class of molecules.

Anti-inflammatory Properties

Saponins are well-documented for their potent anti-inflammatory effects.[1][2] Akebia saponin D, for instance, has been shown to exert significant anti-inflammatory and anti-nociceptive effects in various in vivo and in vitro models.[2]

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the key quantitative findings from studies on the anti-inflammatory effects of Akebia saponin D.

| Compound | Model | Parameter Measured | Result | Reference |

| Akebia saponin D | LPS-induced RAW 264.7 cells | NO Production | Significant decrease | [2] |

| Akebia saponin D | LPS-induced RAW 264.7 cells | iNOS Expression | Significant decrease | [2] |

| Akebia saponin D | Carrageenan-induced paw edema in rats | Paw Edema | Dose-dependent attenuation | [2] |

| Akebia saponin D | Xylene-induced ear swelling in mice | Ear Swelling | Inhibition | [2] |

| Akebia saponin D | Acetic acid-induced vascular permeability in mice | Evans Blue Concentration | Decrease | [2] |

Experimental Protocols

In vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 cells): [2][3]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Akebia saponin D for 1 hour.

-

Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

-

Incubation: The cells are incubated for 24 hours.

-

Measurement of Nitric Oxide (NO): NO production in the culture supernatant is measured using the Griess reagent.

-

Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of inducible nitric oxide synthase (iNOS) by Western blotting.

In vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema): [2]

-

Animals: Male Sprague-Dawley rats (180-220 g) are used.

-

Grouping: Animals are randomly divided into control, carrageenan, and Akebia saponin D treatment groups.

-

Treatment: Akebia saponin D is administered orally at different doses one hour before carrageenan injection.

-

Induction: 0.1 mL of 1% carrageenan solution is injected subcutaneously into the subplantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

Signaling Pathways in Anti-inflammatory Action

Akebia saponin D has been shown to exert its anti-inflammatory effects by inhibiting the IL-6-STAT3-DNMT3b axis and activating the Nrf2 pathway.[3]

Caption: Akebia Saponin D's anti-inflammatory mechanism.

Anti-cancer Properties

Several saponins have demonstrated significant anti-cancer activity. Platycodin D, a triterpenoid saponin, has been shown to suppress cancer cell proliferation and induce apoptosis in various cancer cell lines.[4]

Quantitative Data on Anti-cancer Effects

The following table summarizes the key quantitative findings from studies on the anti-cancer effects of Platycodin D.

| Compound | Cancer Cell Line | Parameter Measured | Result | Reference |

| Platycodin D | Hepatocellular Carcinoma | Cell Proliferation | Significant reduction | [4] |

| Platycodin D | Various tumor cells | Apoptosis | Induction | [4] |

| Platycodin D | Various tumor cells | Autophagy | Triggering | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Platycodin D for 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining):

-

Cell Treatment: Cancer cells are treated with Platycodin D for the desired time.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Anti-cancer Action

Platycodin D exerts its anti-tumor effects through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[4]

Caption: Platycodin D's anti-cancer signaling pathways.

Neuroprotective Effects

The neuroprotective potential of saponins is an emerging area of research. While specific data for this compound is lacking, other natural compounds have demonstrated promising neuroprotective activities.[5][6] For instance, flavonoids have been shown to exert neuroprotective functions by influencing mechanisms like neuroinflammation.[6]

Potential Mechanisms of Neuroprotection

Based on studies of other natural compounds, potential neuroprotective mechanisms of saponins could involve:

-

Antioxidant activity: Scavenging of reactive oxygen species (ROS).

-

Anti-inflammatory effects: Inhibition of pro-inflammatory cytokines in the central nervous system.

-

Modulation of signaling pathways: Interaction with pathways crucial for neuronal survival and function.

Experimental Workflow for Assessing Neuroprotection

Caption: Experimental workflow for neuroprotection studies.

Conclusion

While the direct pharmacological properties of this compound remain to be elucidated, the extensive research on other saponins, such as Akebia saponin D and Platycodin D, provides a strong rationale for its investigation as a potential therapeutic agent. The anti-inflammatory, anti-cancer, and potential neuroprotective effects demonstrated by these related compounds highlight the promise of saponins in drug discovery. Future research should focus on isolating and characterizing this compound and conducting rigorous preclinical studies to validate its pharmacological profile and therapeutic potential. The experimental designs and mechanistic pathways outlined in this guide can serve as a foundational framework for such investigations.

References

- 1. The anti-inflammatory effects of saponins from natural herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 5. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]

- 6. mdpi.com [mdpi.com]

Uralsaponin D: A Triterpenoid Saponin from Traditional Chinese Medicine

An In-depth Technical Guide on its Discovery, History, and Biological Activities

Introduction

Uralsaponin D is a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. For centuries, licorice has been a cornerstone of traditional Chinese medicine, utilized for its broad therapeutic properties, including the treatment of respiratory ailments, digestive issues, and inflammation.[1] Modern scientific investigation has sought to identify the specific bioactive compounds responsible for these effects, leading to the discovery and characterization of a diverse array of secondary metabolites, including this compound. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, with a focus on its potential as a therapeutic agent.

History and Traditional Use of Glycyrrhiza uralensis

The use of Glycyrrhiza uralensis in traditional medicine dates back thousands of years. In traditional Chinese medicine, it is considered a "guide drug" that enhances the effects of other herbs and harmonizes formulations.[1] It has been traditionally used to treat a variety of conditions, including:

-

Respiratory conditions: coughs, sore throats, and bronchitis.

-

Digestive disorders: stomach ulcers and gastritis.[1]

-

Inflammatory diseases: arthritis and skin inflammation.[2]

-

Liver protection: used in various formulations for liver health.

The wide range of applications in traditional medicine has spurred scientific interest in identifying the active constituents of Glycyrrhiza uralensis and elucidating their mechanisms of action.

Discovery and Characterization of this compound

This compound belongs to the oleanane-type triterpenoid saponin family, which are abundant in Glycyrrhiza species. The isolation and structural elucidation of this compound and its analogs have been achieved through various chromatographic and spectroscopic techniques.

Isolation of this compound

The general procedure for isolating this compound from the dried roots of Glycyrrhiza uralensis involves the following steps:

Experimental Workflow for Saponin Isolation

Figure 1. General workflow for the isolation of this compound.

A detailed experimental protocol for the extraction and isolation of saponins from Glycyrrhiza species is provided below.

Experimental Protocol: Isolation of Saponins from Glycyrrhiza uralensis [3][4]

-

Plant Material Preparation: Air-dried roots of Glycyrrhiza uralensis are ground into a fine powder.

-

Extraction: The powdered material is extracted with 70% ethanol under reflux for 2-3 hours. The extraction process is typically repeated three times to ensure maximum yield. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The saponins are enriched in the n-butanol fraction.

-

Preliminary Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the target saponins are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to elucidate the complete structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties. The ¹H and ¹³C NMR data for oleanane-type saponins from Glycyrrhiza provide characteristic signals that aid in structure determination.[5][6][7]

Biological Activities of this compound

While research specifically on this compound is still emerging, studies on related uralsaponins and other saponins from Glycyrrhiza uralensis indicate a range of promising biological activities, including anti-inflammatory and anti-cancer effects.

Anti-inflammatory Activity

Saponins from Glycyrrhiza species are known to possess significant anti-inflammatory properties.[2] The proposed mechanism for this activity often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9]

NF-κB Signaling Pathway in Inflammation

Figure 2. Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition) [10]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response, except for the control group.

-

Incubation: The plates are incubated for another 24 hours.

-

Nitric Oxide Measurement: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated, and the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) is determined.

Anti-cancer Activity

Several saponins have demonstrated cytotoxic effects against various cancer cell lines.[11] The mechanism of action often involves the induction of apoptosis (programmed cell death).

Intrinsic Apoptosis Signaling Pathway

Figure 3. Proposed induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [12]

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HepG2) are cultured in an appropriate medium.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for 48 or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically for this compound. However, studies on other uralsaponins isolated from Glycyrrhiza uralensis provide an indication of the potential potency.

Table 1: Antiviral Activity of Selected Uralsaponins

| Compound | Virus | Cell Line | IC₅₀ (µM) |

| Uralsaponin M | Influenza A/WSN/33 (H1N1) | MDCK | 48.0 |

| Uralsaponin P | Influenza A/WSN/33 (H1N1) | MDCK | 42.7 |

| Uralsaponin Q | Influenza A/WSN/33 (H1N1) | MDCK | 39.6 |

| Uralsaponin X | Anti-HIV | - | 29.5 |

| Uralsaponin Y | Anti-HIV | - | 41.7 |

Data from a study on newly isolated uralsaponins.

Conclusion and Future Directions

This compound, a triterpenoid saponin from the well-established traditional medicinal plant Glycyrrhiza uralensis, represents a promising area for drug discovery and development. While the historical use of licorice points to a wealth of therapeutic potential, further research is needed to fully characterize the specific biological activities and mechanisms of action of this compound. Future studies should focus on:

-

Comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile.

-

In-depth investigation of its anti-inflammatory effects and the underlying molecular pathways.

-

Preclinical in vivo studies to evaluate its efficacy and safety in animal models of inflammation and cancer.

-

Structure-activity relationship (SAR) studies to identify key structural features for its biological activity and to guide the synthesis of more potent analogs.

The continued exploration of natural products like this compound from traditional medicine holds significant promise for the discovery of novel therapeutic agents to address a range of human diseases.

References

- 1. Isolation, structural elucidation and in vitro hepatoprotective activity of flavonoids from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-nociceptive and anti-inflammatory potentials of Akebia saponin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis of Triterpenoid Saponins in Licorice Root: A Focus on the Putative Pathway of Uralsaponin D

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Triterpenoid Saponins of Licorice

The roots and rhizomes of licorice plants (Glycyrrhiza spp.) are rich sources of oleanane-type triterpenoid saponins, which are responsible for their characteristic sweet taste and diverse pharmacological activities.[1] The most abundant and well-known of these is glycyrrhizin, a conjugate of the aglycone glycyrrhetinic acid with two molecules of glucuronic acid.[1][2] However, licorice root contains a complex mixture of related saponins, including numerous uralsaponins, which are structurally diverse derivatives of the same core backbone.[2]

This guide provides a comprehensive overview of the enzymatic cascade responsible for synthesizing this class of molecules, with a focus on the core pathway leading to the central aglycone and the subsequent modifications that generate saponin diversity. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these high-value compounds.

The Core Biosynthetic Pathway: From Isoprenoid Precursor to Aglycone

The biosynthesis of all triterpenoid saponins in licorice begins with the cyclization of a common precursor, 2,3-oxidosqualene, derived from the mevalonate pathway in the cytosol.[1][3] The subsequent steps involve a series of specific oxidations catalyzed by cytochrome P450 monooxygenases (CYPs) to form the aglycone backbone.[1][4]

Step 1: Cyclization of 2,3-Oxidosqualene

The crucial first committed step is the cyclization of linear 2,3-oxidosqualene into the pentacyclic triterpene skeleton, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC).[1]

-

Enzyme: β-amyrin synthase (bAS)

-

Substrate: 2,3-Oxidosqualene

-

Product: β-Amyrin

Step 2: Oxidation of β-Amyrin at C-11

The β-amyrin skeleton undergoes a two-step oxidation at the C-11 position. This reaction is catalyzed by a specific cytochrome P450, CYP88D6 , which functions as a β-amyrin 11-oxidase.[4] It first hydroxylates C-11 to produce 11α-hydroxy-β-amyrin, which is then further oxidized to form 11-oxo-β-amyrin.[4]

-

Enzyme: CYP88D6 (β-amyrin 11-oxidase)

-

Substrate: β-Amyrin

-

Product: 11-oxo-β-amyrin

Step 3: Oxidation of 11-oxo-β-amyrin at C-30

The pathway continues with a three-step oxidation of the methyl group at the C-30 position of 11-oxo-β-amyrin to a carboxylic acid. This entire sequence is catalyzed by a second key cytochrome P450, CYP72A154 .[1][5] This enzyme sequentially oxidizes the C-30 methyl group to a hydroxyl group, then to an aldehyde, and finally to a carboxylic acid, yielding glycyrrhetinic acid.[1][6]

-

Enzyme: CYP72A154 (11-oxo-β-amyrin 30-oxidase)

-

Substrate: 11-oxo-β-amyrin

-

Product: Glycyrrhetinic Acid

The pathway to this central aglycone is the foundation for a multitude of saponins found in licorice.

Figure 1: The core enzymatic steps converting 2,3-oxidosqualene to glycyrrhetinic acid.

Glycosylation and the Putative Pathway to Uralsaponin D

The final step in saponin biosynthesis is glycosylation, catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer sugar moieties from an activated sugar donor (e.g., UDP-glucuronic acid) to the aglycone. This step is critical for the solubility, stability, and biological activity of the final saponin.

Glycosylation in Glycyrrhizin Biosynthesis

In the glycyrrhizin pathway, two molecules of glucuronic acid are sequentially added to the C-3 hydroxyl group of glycyrrhetinic acid. This is catalyzed by at least two UGTs, including UGT73P12 , which performs the second glucuronosylation.[7][8]

-

Enzyme: UGTs (e.g., UGT73P12)

-

Substrate: Glycyrrhetinic Acid

-

Product: Glycyrrhizin

Saponin Diversity and the Putative this compound Pathway

The vast array of saponins in licorice arises from variations in this final stage. Different CYPs can introduce additional hydroxyl groups at various positions on the β-amyrin backbone, and a diverse family of UGTs can add different sugars (e.g., glucose, galactose, xylose) at different positions.[2]

For example, Uralsaponin B has the same aglycone as glycyrrhizin but a different glycosylation linkage at the C-3 position. Uralsaponin W has a C-30 aldehyde group instead of a carboxylic acid, indicating incomplete oxidation by CYP72A154.[1]

Putative Pathway for this compound: Lacking a definitive structure for this compound, we can hypothesize its formation based on these principles. It is highly probable that this compound shares the same initial pathway leading to 11-oxo-β-amyrin or glycyrrhetinic acid. Its unique structure would then be determined by:

-

Alternative Oxidation: Action by a different CYP enzyme on the β-amyrin backbone, adding a hydroxyl group at a novel position before or after the action of CYP88D6/CYP72A154.

-

Alternative Glycosylation: Action by a specific UGT that adds a different sugar moiety or creates a different linkage compared to the UGTs in the glycyrrhizin pathway.

The diagram below illustrates how a common precursor can lead to diverse saponins through the action of different modifying enzymes.

Figure 2: Diversification of saponins from a common aglycone precursor.

Quantitative Data

The accumulation of saponins and the expression of their biosynthetic genes are tightly regulated and vary between licorice species and tissues.

Saponin Content in Licorice Root

The following table summarizes the concentration of various saponins measured in Glycyrrhiza root extracts.

| Saponin | Species | Concentration (μg/mL or % of extract) | Method | Reference |

| Glycyrrhizin | G. glabra | Predominant saponin | UHPLC-MS/MS | |

| Rhaoglucoglycyrrhizin | G. glabra | 335.37 μg/mL | HPLC | |

| Glycyrrhizin-20 methanoate | G. glabra | 89.6 μg/mL | HPLC | |

| Total Saponins (Aqueous) | G. glabra | 6.58% | Gravimetric | |

| Uralsaponin A | G. uralensis | Quantified | HPLC | |

| Uralsaponin B | G. uralensis | Quantified | HPLC |

Table 1: Quantitative analysis of major saponins in licorice root.

Gene Expression Profiles

The expression of key biosynthetic genes is typically highest in the roots and stolons, consistent with the pattern of saponin accumulation.

| Gene | Tissue | Expression Level | Method | Reference |

| CYP88D6 | Roots, Stolons | High | RT-PCR | [4] |

| Leaves, Stems | Not detected | RT-PCR | [4] | |

| CYP72A154 | Roots, Stolons, Stems | High | RT-PCR | [1] |

| Leaves | Not detected | RT-PCR | [1] | |

| bAS, CYP88D6, CYP72A154 | Wild G. uralensis Roots | Higher than cultivated | RNA-Seq |

Table 2: Tissue-specific expression of key biosynthetic genes in licorice.

Experimental Protocols

The elucidation of the saponin biosynthetic pathway has relied on a combination of transcriptomics, heterologous expression, and analytical chemistry.

Protocol 1: Identification of Candidate Genes via Transcriptomics

A common workflow involves identifying candidate genes (CYPs, UGTs) whose expression patterns correlate with saponin accumulation.

Figure 3: A generalized workflow for identifying saponin biosynthetic genes.

Protocol 2: Functional Characterization of P450s in Yeast

Saccharomyces cerevisiae (yeast) is a widely used system for expressing plant CYPs and characterizing their function.

-

Vector Construction: The full-length cDNA of the candidate CYP (e.g., CYP88D6, CYP72A154) is cloned into a yeast expression vector, such as pESC-URA or pYES-DEST52. These vectors are often engineered to co-express a cytochrome P450 reductase (CPR), which is essential for providing electrons to the P450 enzyme.

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., AH22, INVSc1) using the lithium acetate method.

-

Microsome Preparation:

-

Yeast cells are grown in selective media to a high density.

-

Gene expression is induced by transferring cells to a medium containing galactose.

-

Cells are harvested, washed, and mechanically disrupted using glass beads in a buffer containing protease inhibitors.

-

The cell lysate is centrifuged at low speed (e.g., 10,000 x g) to pellet cell debris.

-

The supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound P450s.

-

The microsomal pellet is resuspended in a storage buffer and quantified.

-

-

In Vitro Enzyme Assay:

-

The reaction mixture is prepared containing: phosphate buffer, NADPH (as a source of electrons), microsomes, and the substrate (e.g., β-amyrin or 11-oxo-β-amyrin dissolved in a detergent like Tween 20).

-

The reaction is initiated by adding NADPH and incubated at a controlled temperature (e.g., 28-30°C) for 1-2 hours.

-

The reaction is stopped by adding an organic solvent like ethyl acetate.

-

-

Product Analysis: The reaction products are extracted with the organic solvent, dried, and derivatized (e.g., trimethylsilylation) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products.[4][5]

Protocol 3: LC-MS/MS Analysis of Saponins

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the separation and quantification of saponins in complex licorice extracts.

-

Sample Preparation:

-

Dried, powdered licorice root is extracted with a solvent, typically an aqueous methanol or ethanol solution (e.g., 70% MeOH), often using sonication or pressurized liquid extraction.

-

The extract is filtered and diluted to an appropriate concentration for analysis.

-

-

Chromatographic Separation:

-

Column: A reversed-phase column (e.g., C18, 1.7 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is employed using water (A) and acetonitrile or methanol (B), both typically acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Gradient: A typical gradient might run from 5-10% B to 95-100% B over 15-30 minutes to separate the wide range of saponins.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) is used, typically in negative mode, as saponins readily form deprotonated molecules [M-H]⁻.

-

Analysis Mode: For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used. This involves selecting the precursor ion (e.g., m/z 821.4 for glycyrrhizin) and monitoring for a specific, characteristic fragment ion, which provides high selectivity and sensitivity.

-

Quantification: Absolute quantification is performed using a standard curve of authentic reference compounds.

-

Conclusion and Future Outlook

The core biosynthetic pathway leading to the primary triterpenoid saponin aglycone in licorice is now well understood, involving the sequential action of bAS, CYP88D6, and CYP72A154. The immense chemical diversity of saponins, including the various uralsaponins, is generated by the combinatorial activity of additional modifying enzymes, particularly downstream CYPs and a large family of UGTs. While the exact enzymatic steps leading to this compound remain to be elucidated pending the confirmation of its structure, the established framework provides a robust roadmap for its discovery. Future research, combining deep transcriptome sequencing with metabolomic profiling of different licorice chemotypes, will undoubtedly uncover the specific enzymes responsible for the full spectrum of saponin diversity, paving the way for the targeted biotechnological production of specific, high-value medicinal compounds.

References

- 1. Uralsaponin W | C42H62O15 | CID 86278365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Uralsaponins M-Y, antiviral triterpenoid saponins from the roots of Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uralsaponin N | C42H62O17 | CID 162368384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Isolation and structure determination of new triterpene sapogenins from Glycyrrhiza uralensis Fisch] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uralsaponin B | C42H62O16 | CID 21124245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Uralsaponin U | C42H62O17 | CID 162368379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Uralsaponin A | C42H62O16 | CID 128229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Uralsaponin V | C42H62O15 | CID 86278364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Cytotoxicity Screening of Uralsaponin D on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uralsaponin D is a triterpenoid saponin, a class of natural glycosides known for a wide range of pharmacological properties, including potent cytotoxic activity against cancer cells.[1] Saponins have been shown to induce cell death through various mechanisms, including apoptosis, cell cycle arrest, and modulation of key signaling pathways, making them promising candidates for anticancer drug development.[2] This technical guide provides a framework for the preliminary in vitro cytotoxicity screening of this compound.

Due to the limited publicly available data specifically for this compound, this document will utilize data from structurally related saponins to illustrate the potential cytotoxic efficacy and methodologies. The experimental protocols and mechanistic pathways described herein represent standard, widely accepted approaches in the field of cancer research for evaluating novel cytotoxic compounds.

Cytotoxicity Data of Related Triterpenoid Saponins

To provide a reference for the potential potency of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for other triterpenoid saponins against various cancer cell lines. These values demonstrate the significant cytotoxic potential often observed within this class of compounds.

| Saponin/Sapogenin | Cancer Cell Line | IC50 (µM) | Reference |

| Saikosaponin a | COR-L23 (Lung Carcinoma) | 0.4 - 0.6 | [3] |

| Buddlejasaponin IV | COR-L23 (Lung Carcinoma) | 0.4 - 0.6 | [3] |

| Songarosaponin D | COR-L23 (Lung Carcinoma) | 0.4 - 0.6 | [3] |

| Saikogenin a | COR-L23 (Lung Carcinoma) | 0.4 - 0.6 | [3] |

Note: The data presented is for saponins structurally related to this compound and serves as a proxy to indicate potential efficacy. Direct testing is required to determine the specific IC50 values for this compound.

Experimental Protocols

A crucial step in preliminary screening is the assessment of a compound's ability to reduce cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4]

MTT Assay for Cell Viability

This protocol outlines the steps to determine the IC50 value of this compound on a selected cancer cell line.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no treatment" control (medium only).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations or controls.

-

Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[5]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

-

-

Plot the % Viability against the log of this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability, using non-linear regression analysis.

-

Visualization of Workflows and Mechanistic Pathways

Experimental and Logical Workflows

The preliminary screening of a novel compound like this compound follows a logical progression from initial viability assessment to deeper mechanistic studies.

Caption: Workflow for cytotoxicity screening and initial mechanistic studies.

Potential Mechanisms of Action

Saponins frequently exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2]

4.2.1. Apoptosis Signaling Pathway

Apoptosis is a highly regulated process involving two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases (e.g., Caspase-3), which dismantle the cell.[7][8]

Caption: The intrinsic and extrinsic apoptosis signaling pathways.

4.2.2. Cell Cycle Arrest Pathway

Many cytotoxic agents, including saponins, halt cell proliferation by inducing cell cycle arrest, often at the G1/S or G2/M checkpoints.[2] This prevents damaged cells from replicating their DNA and dividing. Arrest at the G1 phase is commonly mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27.[9]

Caption: G1/S checkpoint regulation leading to cell cycle arrest.

Conclusion

While direct experimental data on this compound remains limited, the evidence from related triterpenoid saponins suggests it holds significant potential as a cytotoxic agent against cancer cells. The methodologies and mechanistic frameworks provided in this guide offer a robust starting point for its comprehensive evaluation. Preliminary screening using assays such as MTT is essential to establish baseline efficacy and determine IC50 values across a panel of cancer cell lines. Subsequent studies should then focus on elucidating the precise molecular mechanisms, investigating its effects on apoptosis and cell cycle progression, to fully characterize its profile as a potential anticancer therapeutic.

References

- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 2. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity and inhibitory effect on nitric oxide production of triterpene saponins from the roots of Physospermum verticillatum (Waldst & Kit) (Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Glycyrrhiza Saponins as Phospholipase A2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospholipase A2 (PLA2) enzymes are critical mediators of inflammation through their role in the production of arachidonic acid and subsequent pro-inflammatory eicosanoids. Inhibition of PLA2 is a key therapeutic strategy for a range of inflammatory conditions. While the specific compound "Uralsaponin D" lacks documented PLA2 inhibitory activity in publicly available literature, this guide explores the potential of closely related triterpenoid saponins from the Glycyrrhiza genus, the botanical source of licorice, as promising PLA2 inhibitors. This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for assessing PLA2 inhibition, and a visualization of the relevant signaling pathways.

Introduction to Phospholipase A2 and Inflammation

Phospholipase A2 (PLA2) represents a superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] When the released fatty acid is arachidonic acid (AA), it serves as the precursor for the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[2][3] This central role in the inflammatory cascade makes PLA2 a compelling target for the development of novel anti-inflammatory therapeutics.[2]

Triterpenoid Saponins from Glycyrrhiza as PLA2 Inhibitors

The roots and rhizomes of Glycyrrhiza species, commonly known as licorice, are a rich source of bioactive triterpenoid saponins.[4] While research on "this compound" is not available, studies on other saponins from this genus have demonstrated significant inhibitory activity against PLA2. This suggests that the saponin scaffold present in compounds from Glycyrrhiza uralensis and related species is a promising starting point for the discovery of novel PLA2 inhibitors.

Quantitative Data: PLA2 Inhibition by Glycyrrhiza Saponins

A study on the chemical constituents of Glycyrrhiza inflata identified several oleanane-type triterpenoid saponins with potent PLA2 inhibitory activity. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below.

| Compound | IC50 (µM) |

| Licorice-saponin G2 | 6.9 |

| Licorice-saponin Q2 | 3.6 |

| 22β-acetoxy-glycyrrhizin | 16.9 |

| Apioglycyrrhizin | 27.1 |

| Araboglycyrrhizin | 32.2 |

| Glycyrrhizin | 9.3 |

Experimental Protocols

In Vitro Phospholipase A2 Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PLA2, adapted from various established methodologies.[5]

4.1.1. Materials and Reagents

-

Phospholipase A2 (e.g., from bee venom or porcine pancreas)

-

Phosphatidylcholine (PC) as substrate

-

Radiolabeled [1-14C]arachidonic acid

-

Triterpenoid saponin inhibitor (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100

-

Dole's Extraction Medium (isopropanol:heptane:1 M H2SO4, 40:10:1 v/v/v)

-

Heptane

-

Silica gel for thin-layer chromatography (TLC)

-

Scintillation cocktail

-

Scintillation counter

4.1.2. Preparation of Substrate Liposomes

-

In a glass tube, combine phosphatidylcholine and a tracer amount of radiolabeled [1-14C]arachidonic acid.

-

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

-

Resuspend the lipid film in PLA2 Assay Buffer by vigorous vortexing.

-

Sonicate the suspension briefly on ice to create small unilamellar vesicles (liposomes).

4.1.3. Inhibition Assay Procedure

-